5-Methyl-2-(3-nitrophenyl)benzoic acid
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Overview
Description
5-Methyl-2-(3-nitrophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 5th position and a nitro group at the 3rd position on the phenyl ring attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-nitrophenyl)benzoic acid typically involves the nitration of 3-methylbenzoic acid. One common method includes the use of a nitrating mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure high selectivity and yield. The nitration process can be represented as follows:
Nitration of 3-Methylbenzoic Acid:
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and safety. The use of green chemistry principles, such as the recycling of acetic acid and acetic anhydride, is also emphasized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., chlorine), Lewis acids (e.g., aluminum chloride)
Esterification: Alcohols (e.g., methanol), Acid catalysts (e.g., sulfuric acid)
Major Products Formed
Reduction: 5-Methyl-2-(3-aminophenyl)benzoic acid
Substitution: Halogenated derivatives of this compound
Esterification: Methyl 5-Methyl-2-(3-nitrophenyl)benzoate
Scientific Research Applications
5-Methyl-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-nitrobenzoic acid
- 3-Methyl-6-nitrobenzoic acid
- 6-Nitro-m-toluic acid
Uniqueness
5-Methyl-2-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(8-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIAXZWTYADBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690044 |
Source
|
Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-63-1 |
Source
|
Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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